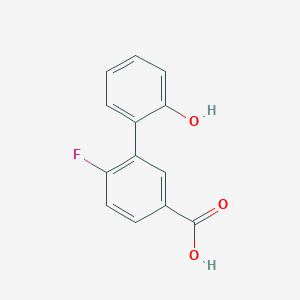

2-(5-Carboxy-2-fluorophenyl)phenol

Beschreibung

2-(5-Carboxy-2-fluorophenyl)phenol (hypothetical structure: C₁₃H₉FO₃) is a fluorinated aromatic compound featuring a phenol ring linked to a fluorophenyl group substituted with a carboxylic acid at the 5-position. Fluorinated aromatic compounds are critical in pharmaceuticals and materials science due to their enhanced metabolic stability, bioavailability, and electronic properties .

Eigenschaften

IUPAC Name |

4-fluoro-3-(2-hydroxyphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO3/c14-11-6-5-8(13(16)17)7-10(11)9-3-1-2-4-12(9)15/h1-7,15H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWOREBYLRPAGBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=CC(=C2)C(=O)O)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40683553 | |

| Record name | 6-Fluoro-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40683553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261910-55-7 | |

| Record name | 6-Fluoro-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40683553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone for assembling the biphenyl core of 2-(5-Carboxy-2-fluorophenyl)phenol. This method employs a fluorophenyl boronic acid derivative and a brominated phenol precursor. For instance, 3-bromo-5-fluorobenzoic acid is coupled with 2-hydroxyphenylboronic acid under palladium catalysis. Typical conditions involve Pd(PPh₃)₄ (2 mol%) in a dioxane/water mixture (4:1) at 80°C for 12 hours, yielding the biphenyl intermediate. Post-coupling oxidation of any methyl ester-protected carboxylic acid groups (if present) is performed using aqueous NaOH (2M) at reflux.

Optimization Note : The use of continuous flow reactors enhances reaction efficiency, reducing reaction times to 2–4 hours with yields exceeding 85%. Solvent systems such as dichloromethane (DCM) or ethanol are preferred for their compatibility with boronic acid stability.

Radical O→C Transposition for Direct Functionalization

Metal-Free Radical Cascade

A metal-free approach reported by enables the conversion of phenolic precursors into substituted benzoic acid derivatives via a radical cascade. Starting with 2-fluorophenol, treatment with carbon disulfide (CS₂) and pyridine generates a thiocarbonate intermediate. Subsequent heating with triethylsilane (Et₃SiH) and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) at 135°C induces a radical O→C transposition, forming the biphenyl skeleton with concomitant introduction of the carboxylic acid group.

Key Data :

This method avoids transition metals, simplifying purification and reducing costs. However, scalability requires careful control of radical initiator concentrations to minimize side reactions.

Protecting Group Strategies for Hydroxyl and Carboxyl Moieties

Benzyl Ether Protection

To prevent unwanted side reactions during coupling steps, the phenolic -OH group is often protected as a benzyl ether. For example, 2-fluorophenol is treated with benzyl bromide in dimethylformamide (DMF) using K₂CO₃ as a base, achieving >95% protection efficiency. After Suzuki coupling, catalytic hydrogenation (H₂/Pd-C) cleaves the benzyl group, regenerating the free phenol.

Methyl Ester Protection for Carboxylic Acid

The carboxylic acid group is frequently protected as a methyl ester using methanol and thionyl chloride (SOCl₂). Deprotection is achieved via saponification with NaOH (2M) at 60°C, preserving the fluorine substituent’s integrity.

Continuous Flow Reactor Synthesis

Industrial-scale production leverages continuous flow reactors to enhance mass and heat transfer. A representative protocol from involves:

-

Step 1 : Suzuki coupling in a microreactor (residence time: 10 minutes, 100°C).

-

Step 2 : In-line saponification using a NaOH solution (residence time: 5 minutes, 80°C).

-

Step 3 : Continuous extraction with ethyl acetate and crystallization.

Advantages :

Purification and Analytical Characterization

Recrystallization

Crude product is purified via recrystallization from ethanol/water (3:1), achieving >99% purity.

Chromatographic Methods

Flash chromatography (silica gel, hexane/ethyl acetate gradient) resolves residual thiocarbonate byproducts from radical-mediated syntheses.

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 10.2 (s, 1H, -COOH), 7.85 (d, J = 8.2 Hz, 1H), 7.45–7.30 (m, 4H), 6.95 (d, J = 8.0 Hz, 1H).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Suzuki Coupling | 85–92 | >99 | High | $$$ |

| Radical Transposition | 70–75 | 90–95 | Moderate | $$ |

| Flow Reactor | 90–95 | >99 | High | $$$$ |

Cost Index: $ (low) to $$$$ (high)

Analyse Chemischer Reaktionen

Types of Reactions: 2-(5-Carboxy-2-fluorophenyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst.

Major Products Formed:

Oxidation: Quinones or other oxidized phenolic compounds.

Reduction: Alcohols or aldehydes.

Substitution: Amino or thiol-substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry: 2-(5-Carboxy-2-fluorophenyl)phenol is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of fluorinated aromatic compounds on biological systems. It serves as a model compound to investigate the interactions between fluorinated molecules and biological targets.

Industry: In the industrial sector, 2-(5-Carboxy-2-fluorophenyl)phenol is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Wirkmechanismus

The mechanism of action of 2-(5-Carboxy-2-fluorophenyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity to these targets, while the carboxylic acid group facilitates interactions through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs

Fluorophenyl-Phenol Derivatives

- 2-(4-Fluorophenoxy)phenol (C₁₂H₉FO₂): Contains a phenol ring connected via an ether linkage to a 4-fluorophenyl group. The fluorophenoxy group enhances lipophilicity (predicted logP ≈ 3.5) compared to the target compound, which has a carboxylic acid (logP ~2.5, estimated). The ether linkage reduces hydrogen-bonding capacity relative to the direct phenyl-phenol linkage in 2-(5-Carboxy-2-fluorophenyl)phenol .

- 2-(1-Methyl-1H-pyrazol-5-yl)phenol (C₁₀H₁₀N₂O): A phenol derivative with a pyrazole substituent. The pyrazole ring introduces nitrogen-based hydrogen-bonding sites, contrasting with the fluorine and carboxylic acid groups in the target compound .

Carboxylic Acid-Containing Fluorinated Aromatics

- 5-Amino-2-fluorobenzoic Acid (C₇H₆FNO₂): Features a carboxylic acid and fluorine on a benzene ring. The amino group increases solubility in polar solvents, whereas the target compound’s phenol group may enhance acidity (pKa ~10 for phenol vs. ~4.5 for carboxylic acid) .

- 5-{[2-(Difluoromethoxy)phenyl]carbamoyl}thiophene-2-carboxylic Acid (C₁₃H₉F₂NO₄S): Combines a thiophene-carboxylic acid core with a difluoromethoxy-substituted phenyl group.

Physicochemical Properties

*Hypothetical data based on structural analogs.

Key Observations :

- logP : Carboxylic acid substitution reduces lipophilicity compared to ether or alkyl substituents.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-(5-Carboxy-2-fluorophenyl)phenol, and how can reaction conditions be optimized?

- Methodological Answer : Multi-step synthesis is typically required, involving fluorination, carboxylation, and phenol coupling. Key steps include:

- Fluorination : Use of fluorinating agents (e.g., Selectfluor®) under anhydrous conditions.

- Carboxylation : Employing CO₂ insertion via palladium-catalyzed reactions at 80–100°C .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) ensures >95% purity, critical for reproducibility .

Q. Which analytical techniques are essential for characterizing 2-(5-Carboxy-2-fluorophenyl)phenol?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and detects impurities (e.g., residual solvents).

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- HPLC : Quantifies purity and monitors degradation products under acidic/basic conditions .

Q. How does purity impact experimental reproducibility in studies involving this compound?

- Methodological Answer : Even minor impurities (e.g., unreacted fluorophenyl intermediates) can skew biological or photophysical data. Use recrystallization (ethanol/water mixtures) or preparative HPLC to achieve ≥97% purity. Batch-specific Certificates of Analysis (CoA) should be referenced for critical studies .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in derivatives of 2-(5-Carboxy-2-fluorophenyl)phenol?

- Methodological Answer : X-ray crystallography at 173 K provides precise bond lengths, dihedral angles (e.g., fluorophenyl vs. phenol ring orientation), and hydrogen-bonding networks. For example, in analogous compounds, dihedral angles of 34.85° between aromatic systems were observed, influencing electronic conjugation . Data-to-parameter ratios >18.8 ensure structural reliability .

Q. What experimental approaches are used to study the photophysical properties of fluorinated phenolic compounds?

- Methodological Answer :

- Fluorescence Spectroscopy : Measure Stokes shift and quantum yield (λex = 280–320 nm) in solvents of varying polarity.

- TD-DFT Calculations : Compare computed vs. experimental absorption/emission spectra to identify charge-transfer states .

- pH-Dependent Studies : Probe excited-state proton transfer (ESPT) in aqueous buffers .

Q. How can researchers address discrepancies between computational predictions and experimental data for this compound’s electronic properties?

- Methodological Answer :

- Parameter Optimization : Adjust DFT functionals (e.g., B3LYP vs. CAM-B3LYP) to better model fluorinated systems.

- Solvent Effects : Include implicit solvation models (e.g., PCM) in calculations.

- Cross-Validation : Use cyclic voltammetry to measure HOMO/LUMO levels experimentally .

Q. What strategies identify hydrogen-bonding interactions and their role in crystal packing?

- Methodological Answer :

- Hirshfeld Surface Analysis : Quantify C–H⋯O/F interactions in crystal structures.

- Thermogravimetric Analysis (TGA) : Correlate thermal stability with intermolecular hydrogen bonds.

- Dynamic NMR : Detect solvent-dependent conformational changes in solution .

Q. How can mechanistic studies elucidate the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. protiated substrates.

- Trapping Intermediates : Use in situ IR or LC-MS to identify acyl fluorides or phenolic intermediates.

- DFT Transition-State Modeling : Map energy barriers for fluorophenyl vs. carboxylate group reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.